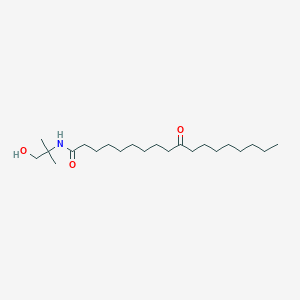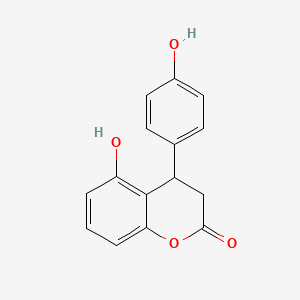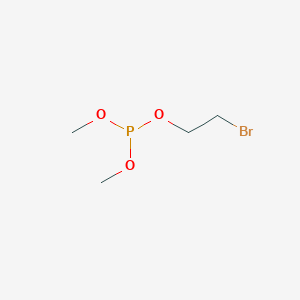
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol: is an organic compound characterized by the presence of three bromine atoms, a phenyl group, and a hydroxyl group attached to a hexene backbone with an alkyne functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of a precursor compound, followed by the introduction of the phenyl group and the hydroxyl group through various organic reactions. The reaction conditions often include the use of bromine or bromine-containing reagents, catalysts, and specific solvents to control the reaction environment.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor molecules are treated with bromine under controlled conditions. The phenyl group and hydroxyl group are then introduced through subsequent reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The alkyne functionality can be reduced to an alkene or alkane under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and reaction mechanisms. Its brominated structure may also exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding and other interactions. The phenyl group provides hydrophobic interactions, and the alkyne functionality can engage in π-π stacking and other non-covalent interactions. These combined interactions enable the compound to exert its effects on specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-ol: Similar structure but lacks the alkyne functionality.
(2R)-1,1,1-Tribromo-6-phenylhex-5-yn-2-ol: Similar structure but lacks the alkene functionality.
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-one: Similar structure but has a carbonyl group instead of a hydroxyl group.
Uniqueness: (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol is unique due to the presence of both alkyne and alkene functionalities along with the hydroxyl group and phenyl group
Propriétés
Numéro CAS |
819851-07-5 |
|---|---|
Formule moléculaire |
C12H9Br3O |
Poids moléculaire |
408.91 g/mol |
Nom IUPAC |
(2R)-1,1,1-tribromo-6-phenylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C12H9Br3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11,16H/t11-/m1/s1 |
Clé InChI |
KNOIKTHGCGUEHH-LLVKDONJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C=CC#C[C@H](C(Br)(Br)Br)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC#CC(C(Br)(Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)


![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)




